BenchChemオンラインストアへようこそ!

Gantrisin diethanolamine salt

solubility enhancement salt formation formulation development

Gantrisin diethanolamine salt (CAS 4299-60-9), chemically defined as sulfisoxazole diolamine, is an organoammonium salt formed by combining equimolar amounts of sulfisoxazole and diethanolamine. It belongs to the short- to intermediate-acting sulfonamide antibacterial class and exerts bacteriostatic activity via competitive inhibition of dihydropteroate synthase, thereby disrupting bacterial folate synthesis.

Molecular Formula C17H26N4O6S
Molecular Weight 414.5 g/mol
Cat. No. B13834944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGantrisin diethanolamine salt
Molecular FormulaC17H26N4O6S
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N.C(CO)NCCO
InChIInChI=1S/C13H15N3O4S.C4H11NO2/c1-8-9(2)15-20-13(8)16(10(3)17)21(18,19)12-6-4-11(14)5-7-12;6-3-1-5-2-4-7/h4-7H,14H2,1-3H3;5-7H,1-4H2
InChIKeyRDPZOVJKAIEZIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gantrisin Diethanolamine Salt (Sulfisoxazole Diolamine): A Solubility-Enhanced Sulfonamide for Ophthalmic and Parenteral Use


Gantrisin diethanolamine salt (CAS 4299-60-9), chemically defined as sulfisoxazole diolamine, is an organoammonium salt formed by combining equimolar amounts of sulfisoxazole and diethanolamine [1]. It belongs to the short- to intermediate-acting sulfonamide antibacterial class and exerts bacteriostatic activity via competitive inhibition of dihydropteroate synthase, thereby disrupting bacterial folate synthesis [2]. The diethanolamine counterion is deliberately selected to overcome the pronounced aqueous insolubility of the parent free acid (0.13 mg/mL at 25°C), enabling the formulation of concentrated solutions suitable for intravenous, intramuscular, subcutaneous, and, most critically, ophthalmic administration at a 4% concentration that is approximately isotonic with tears [1].

Gantrisin Diethanolamine Salt Procurement: Why Free Acid, Acetyl Prodrug, or Sodium Salt Substitution Introduces Formulation and Compatibility Risk


Although sulfisoxazole free acid and its acetyl prodrug (sulfisoxazole acetyl) share an identical pharmacophore, their bulk physicochemical properties diverge so sharply that direct one-to-one substitution is precluded in parenteral, ophthalmic, and combination-infusion settings. Sulfisoxazole free acid exhibits a water solubility of only 0.13 mg/mL at 25°C [1]; the acetyl prodrug is even less soluble at 0.07 mg/mL [1]. In contrast, sulfisoxazole diolamine is described as 'freely soluble in water' per USP convention, enabling the preparation of a 4% (40 mg/mL) ophthalmic solution that is approximately isotonic with tears—a formulation achievement impossible with the free acid or acetyl form [1]. Furthermore, the diethanolamine salt demonstrates documented physical incompatibility with specific polyionic intravenous solutions, a compatibility profile distinct from sodium sulfadiazine and relevant to clinical infusion protocols [2]. These properties are salt-specific, not class-general, meaning that procurement of an alternative sulfonamide salt or the parent free acid introduces measurable risk of formulation failure, tonicity mismatch, or infusion incompatibility.

Gantrisin Diethanolamine Salt: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility of Sulfisoxazole Diolamine versus Sulfisoxazole Free Acid and Acetyl Prodrug

Sulfisoxazole free acid has a reported aqueous solubility of 0.13 mg/mL at 25°C, while its acetyl prodrug is even less soluble at 0.07 mg/mL [1]. The diethanolamine salt (sulfisoxazole diolamine) is described as 'freely soluble in water' [1], which per USP definition corresponds to a solubility range of 100–1000 mg/mL. This represents an estimated solubility enhancement factor of approximately 770 to 7,700 relative to the free acid, and approximately 1,400 to 14,000 relative to the acetyl prodrug. The salt is prepared by adding diethanolamine to a sulfisoxazole solution to bring the pH to approximately 7.5, rendering the drug soluble in the physiological pH range of 6.0–7.5 .

solubility enhancement salt formation formulation development

Ophthalmic Formulation Tonicity: Sulfisoxazole Diolamine 4% Solution versus Other Sulfonamide Ophthalmic Preparations

A 4% (w/v) solution of sulfisoxazole diolamine is approximately isotonic with tears [1]. This property is intrinsic to the diethanolamine salt at this specific concentration and eliminates the need for supplemental tonicity-adjusting agents (e.g., sodium chloride, boric acid) that are typically required for other sulfonamide ophthalmic preparations such as sulfacetamide sodium [2]. The salt formulation is achieved by adjusting the pH of a sulfisoxazole solution to approximately 7.5 with diethanolamine, yielding a product explicitly designed for ophthalmic instillation as either drops or ointment .

ophthalmic formulation isotonicity tear film compatibility

In Vitro Antibacterial Activity of Sulfisoxazole Diethanolamine Salt versus Sodium Salt and N4-Methanesulfonate Derivative

A direct comparative study published in 1961 evaluated the in vitro antibacterial potency of various sulfisoxazole salt forms [1]. The diethanolamine salt, basic amino acid salts (L-arginine, L-lysine, L-ornithine), and the sodium salt all exhibited equivalent antibacterial activity against test organisms. Importantly, all of these salt forms demonstrated superior antibacterial activity compared to the N4-methanesulfonate derivative [1]. This finding confirms that salt formation with diethanolamine does not compromise—and may preserve—intrinsic antibacterial efficacy relative to the sodium salt, while providing substantial solubility and formulation advantages that the sodium salt lacks for ophthalmic applications.

antibacterial activity in vitro MIC salt form comparison

Intravenous Compatibility: Sulfisoxazole Diethanolamine versus Sodium Sulfadiazine in Polyionic Solutions

A 1966 study published in the New England Journal of Medicine investigated the physical compatibility of sulfisoxazole diethanolamine (Gantrisin) and sodium sulfadiazine when added at therapeutic doses (1 g) to 250 mL and 500 mL of various commercial polyionic intravenous solutions [1]. The study documented physical incompatibility between these sulfonamides and certain electrolyte solutions, with the specific incompatibility profile differing between the two compounds [1]. A subsequent 1967 study in the American Journal of Hospital Pharmacy further characterized the pH-dependent compatibility of sulfisoxazole diethanolamine with dextrose 5% in water and dextrose 5% in normal saline, establishing pH stability boundaries relevant to IV admixture protocols [2]. These compatibility data are salt-specific; the diethanolamine salt's behavior in polyionic solutions cannot be extrapolated to other sulfisoxazole salt forms or to other sulfonamides.

intravenous compatibility polyionic solutions infusion admixture

Relative Bioavailability of Sulfisoxazole from Diethanolamine Salt Formulation versus N1-Acetyl Sulfisoxazole Prodrug

N1-acetyl sulfisoxazole (N1AS) is a tasteless prodrug developed for pediatric oral suspension that requires in vivo hydrolysis to release active sulfisoxazole [1]. A comparative pharmacokinetic study in rats demonstrated that the relative bioavailability of N1AS compared to directly administered sulfisoxazole was approximately 2.0, meaning that a half-dose of N1AS was required to achieve systemic exposure equivalent to a full dose of sulfisoxazole [1]. However, the conversion of N1AS and its metabolite diacetyl sulfisoxazole (DAS) in plasma was shown to be extremely rapid and could not be prevented by esterase inhibitors (sodium fluoride, eserine), introducing pharmacokinetic variability [1]. The diethanolamine salt, by delivering pre-formed, water-soluble sulfisoxazole directly without reliance on enzymatic hydrolysis, circumvents this variability in active drug exposure.

bioavailability prodrug conversion pharmacokinetics

Ocular Pharmacokinetics: Aqueous Humor Penetration of Sulfisoxazole Following Topical and Subconjunctival Administration

A pharmacokinetic study in dogs evaluated the penetration of sulfisoxazole into the aqueous humor following topical (2 mg/eye) and subconjunctival (2 mg/eye) administration [1]. Key pharmacokinetic parameters were determined: subconjunctival administration yielded a higher absorption rate constant (ka), shorter absorption half-life (t1/2a), and shorter time to maximum concentration (tmax) compared to topical application (p<0.05). The elimination half-life in aqueous humor (t1/2β) was prolonged with subconjunctival administration (p<0.05) [1]. There was no significant difference between routes for Cmax, AUC, or mean residence time (p>0.05) [1]. The study also characterized tear protein binding, demonstrating that sulfisoxazole binds extensively to albumin and α-globulin in human tears—a factor that modulates ocular bioavailability and is relevant to formulation design [2].

ocular pharmacokinetics aqueous humor topical delivery

Gantrisin Diethanolamine Salt: Evidence-Backed Application Scenarios for Procurement and Formulation Decision-Making


Ophthalmic Anti-Infective Formulation Requiring Intrinsic Isotonicity

When developing or procuring a sulfonamide-based ophthalmic solution for bacterial conjunctivitis, trachoma, or corneal ulcer prophylaxis, sulfisoxazole diolamine at 4% concentration provides an evidence-backed advantage: the solution is approximately isotonic with tears without requiring additional tonicity-modifying excipients [1]. This property, documented in authoritative pharmaceutical reference literature [1], differentiates it from sulfacetamide sodium preparations that typically require tonicity adjustment [2], reducing formulation complexity and potential for compounding error. The 4% ophthalmic solution and ointment forms were FDA-approved under the Gantrisin brand for ocular infections, with clinical evidence supporting use in trachoma and conjunctivitis .

Parenteral Administration in Infection Scenarios Where Oral Dosing Is Not Feasible

For patients unable to tolerate oral medications or requiring rapid achievement of therapeutic blood levels, the diethanolamine salt enables slow intravenous, intramuscular, or subcutaneous injection of sulfisoxazole, as the salt is freely soluble in the physiological pH range of 6.0–7.5 [1]. This directly contrasts with the free acid, which cannot be formulated as a concentrated injectable solution due to its 0.13 mg/mL water solubility [2]. The specific IV compatibility profile with polyionic solutions has been characterized, enabling informed admixture decisions in hospital pharmacy settings . The FDA recognized the injectable formulation (EQ 400 mg base/mL) under the Gantrisin NDA [3].

Research Applications Requiring Soluble Sulfonamide for In Vitro and In Vivo Studies

In laboratory settings where a water-soluble sulfonamide is needed for cell-based assays, bacterial susceptibility testing, or animal model studies, sulfisoxazole diolamine offers a directly water-soluble form of the active pharmaceutical ingredient, eliminating the need for DMSO or other organic co-solvents that may confound experimental results. The diethanolamine salt retains antibacterial activity equivalent to the sodium salt, as confirmed by direct comparative in vitro testing [1]. For exosome research, sulfisoxazole diethanolamine has been utilized as an endothelin receptor A antagonist with IC50 values of 0.60 μM (ETA) and 22 μM (ETB), demonstrating utility beyond its antibacterial indication [2].

Procurement Specification for Compounded or Repackaged Ophthalmic Preparations

When specifying the active pharmaceutical ingredient for extemporaneous compounding of ophthalmic solutions, the diethanolamine salt form is the only sulfisoxazole derivative whose 4% solution achieves tear isotonicity without tonicity adjustment [1]. Procurement of the free acid or acetyl prodrug for this purpose would result in an ineffective suspension rather than a solution, as the free acid solubility (0.13 mg/mL) is two orders of magnitude below the required 40 mg/mL concentration [1]. The ChemicalBook entry for sulfisoxazole diolamine explicitly notes that the salt is prepared at pH ~7.5 specifically to enable ophthalmic instillation of drops or ointment , providing a clear procurement specification for sourcing the correct chemical form.

Quote Request

Request a Quote for Gantrisin diethanolamine salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.